molecular formula C20H22N2O2S B14932508 N-[2-(2-methoxyphenyl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide

N-[2-(2-methoxyphenyl)ethyl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide

Cat. No.: B14932508
M. Wt: 354.5 g/mol
InChI Key: AEJMVWINSPNWRR-UHFFFAOYSA-N
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Description

N-(2-METHOXYPHENETHYL)-3-(1H-PYRROL-1-YL)-3-(3-THIENYL)PROPANAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a methoxyphenethyl group, a pyrrole ring, and a thienyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYPHENETHYL)-3-(1H-PYRROL-1-YL)-3-(3-THIENYL)PROPANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Methoxyphenethyl Intermediate: This step involves the reaction of 2-methoxyphenethylamine with an appropriate acylating agent to form the methoxyphenethyl intermediate.

    Pyrrole Ring Introduction: The intermediate is then reacted with a pyrrole derivative under suitable conditions to introduce the pyrrole ring.

    Thienyl Group Addition: The final step involves the addition of the thienyl group to the intermediate, forming the desired compound.

Industrial Production Methods

Industrial production methods for N-(2-METHOXYPHENETHYL)-3-(1H-PYRROL-1-YL)-3-(3-THIENYL)PROPANAMIDE may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYPHENETHYL)-3-(1H-PYRROL-1-YL)-3-(3-THIENYL)PROPANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2-METHOXYPHENETHYL)-3-(1H-PYRROL-1-YL)-3-(3-THIENYL)PROPANAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-METHOXYPHENETHYL)-3-(1H-PYRROL-1-YL)-3-(3-THIENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2-METHOXYPHENETHYL)-3-(1H-PYRROL-1-YL)-3-(2-THIENYL)PROPANAMIDE: Similar structure with a different thienyl group position.

    N-(2-METHOXYPHENETHYL)-3-(1H-PYRROL-1-YL)-3-(4-THIENYL)PROPANAMIDE: Similar structure with a different thienyl group position.

Uniqueness

N-(2-METHOXYPHENETHYL)-3-(1H-PYRROL-1-YL)-3-(3-THIENYL)PROPANAMIDE is unique due to its specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C20H22N2O2S

Molecular Weight

354.5 g/mol

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide

InChI

InChI=1S/C20H22N2O2S/c1-24-19-7-3-2-6-16(19)8-10-21-20(23)14-18(17-9-13-25-15-17)22-11-4-5-12-22/h2-7,9,11-13,15,18H,8,10,14H2,1H3,(H,21,23)

InChI Key

AEJMVWINSPNWRR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CC(C2=CSC=C2)N3C=CC=C3

Origin of Product

United States

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